

Application Note: Tracing Plasticizer Degradation with Diisopropyl Phthalate-d4

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Compound of Interest

Compound Name: *Diisopropyl phthalate-d4*

Cat. No.: *B12404749*

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Introduction

Phthalate esters are ubiquitous environmental contaminants due to their extensive use as plasticizers in a wide array of consumer and industrial products. Understanding their environmental fate and degradation pathways is crucial for assessing their toxicological risks.

Diisopropyl phthalate-d4 (DIPP-d4), a deuterated isotopic analog of diisopropyl phthalate (DIPP), serves as an invaluable tool for these investigations. Its use as an internal standard and tracer allows for precise quantification and unambiguous identification of degradation products, overcoming matrix effects and analytical variability. This application note provides detailed protocols for utilizing DIPP-d4 to trace the biotic and abiotic degradation pathways of DIPP.

Principle

The core principle behind using DIPP-d4 is isotopic labeling. The deuterium atoms in DIPP-d4 do not significantly alter its chemical properties, meaning it behaves nearly identically to its non-labeled counterpart (DIPP) during physical, chemical, and biological processes. However, the mass difference between deuterium and hydrogen allows for its clear differentiation from endogenous DIPP and its degradation products using mass spectrometry (MS). This enables researchers to spike DIPP-d4 into a sample and track its transformation over time, accurately identifying and quantifying the resulting metabolites.

Applications

- **Environmental Fate Studies:** Tracing the degradation of DIPP in various environmental matrices such as soil, water, and sediment.
- **Bioremediation Research:** Identifying and characterizing microorganisms capable of degrading DIPP and elucidating their metabolic pathways.
- **Toxicology and Metabolism Studies:** Investigating the metabolism of DIPP in biological systems to understand potential toxicological effects.
- **Analytical Chemistry:** Serving as a robust internal standard for the accurate quantification of DIPP in complex samples.^{[1][2]}

Experimental Protocols

Protocol 1: Microbial Degradation of Diisopropyl Phthalate

This protocol outlines the steps to study the degradation of DIPP by a specific microbial strain or a mixed microbial culture, using DIPP-d4 as a tracer.

1. Materials and Reagents:

- Diisopropyl phthalate (DIPP)
- **Diisopropyl phthalate-d4** (DIPP-d4)
- Microbial culture (e.g., *Paenarthrobacter* sp., *Rhodococcus rhodochrous*)^{[3][4]}
- Mineral Salts Medium (MSM)
- Organic solvents (e.g., ethyl acetate, dichloromethane)^[5]
- Anhydrous sodium sulfate
- High-purity water
- Glassware (flasks, vials, pipettes), sterilized

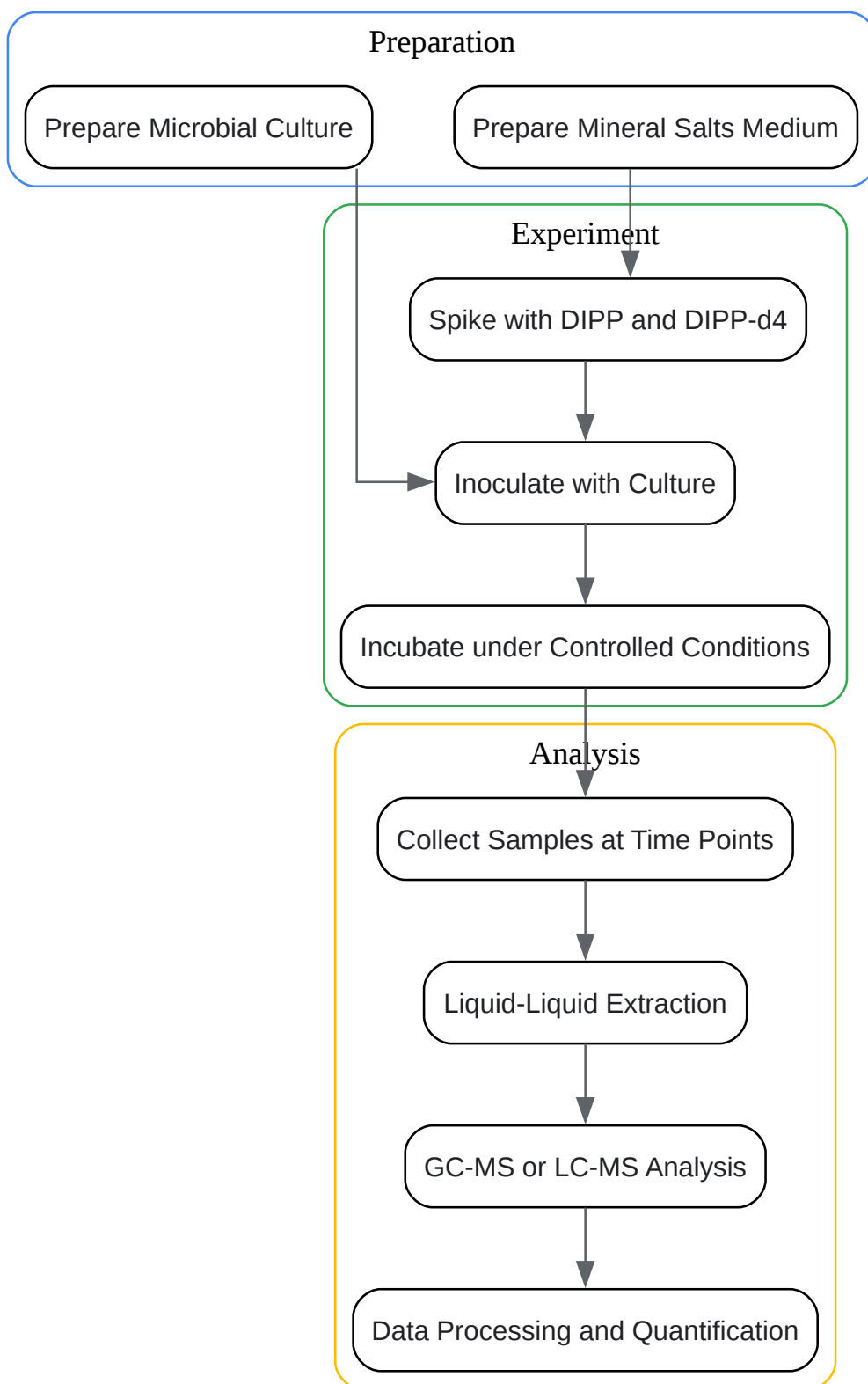
- Incubator shaker
- Centrifuge
- Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

2. Experimental Procedure:

- Culture Preparation: Inoculate the microbial strain into a suitable growth medium and incubate until it reaches the mid-logarithmic phase.
- Incubation Setup:
 - In a sterile flask, add 100 mL of MSM.
 - Spike the medium with a known concentration of DIPP (e.g., 100 mg/L).
 - Add a known concentration of DIPP-d4 as an internal standard and tracer (e.g., 1 mg/L).
 - Inoculate the medium with the prepared microbial culture (e.g., 5% v/v).[6]
 - Prepare a sterile control flask without the microbial inoculum.
- Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and speed (e.g., 150 rpm).[3][7]
- Sampling: Withdraw aliquots (e.g., 1 mL) from both the experimental and control flasks at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
- Sample Preparation (Liquid-Liquid Extraction):
 - To each 1 mL sample, add 2 mL of ethyl acetate.
 - Vortex vigorously for 2 minutes to extract the analytes.
 - Centrifuge to separate the organic and aqueous layers.
 - Carefully transfer the organic layer to a clean vial.

- Dry the organic extract over anhydrous sodium sulfate.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 μ L of ethyl acetate) for analysis.
- Analytical Method:
 - Analyze the extracts using GC-MS or LC-MS.
 - Use the mass-to-charge ratio (m/z) of DIPP-d4 and its expected degradation products to identify and quantify them.

Experimental Workflow for Microbial Degradation Study



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Caption: Workflow for studying microbial degradation of DIPP using DIPP-d4.

Protocol 2: Abiotic Degradation (Hydrolysis) of Diisopropyl Phthalate

This protocol describes how to investigate the chemical hydrolysis of DIPP under different pH conditions, using DIPP-d4 for accurate quantification.

1. Materials and Reagents:

- Diisopropyl phthalate (DIPP)
- **Diisopropyl phthalate-d4** (DIPP-d4)
- Buffer solutions (pH 4, 7, and 9)
- Organic solvents (e.g., ethyl acetate)
- Anhydrous sodium sulfate
- High-purity water
- Thermostated water bath
- Analytical balance
- GC-MS or LC-MS

2. Experimental Procedure:

- Solution Preparation:
 - Prepare stock solutions of DIPP and DIPP-d4 in a water-miscible solvent (e.g., methanol).
 - In separate reaction vials for each pH, add 50 mL of the respective buffer solution.
- Incubation Setup:
 - Spike each vial with DIPP to a final concentration of 10 mg/L.
 - Spike each vial with DIPP-d4 to a final concentration of 0.1 mg/L.

- Incubation: Place the vials in a thermostated water bath at a constant temperature (e.g., 50°C) to accelerate the hydrolysis process.
- Sampling: Collect aliquots at specified time intervals (e.g., 0, 24, 48, 72, 96 hours).
- Sample Preparation: Follow the liquid-liquid extraction procedure as described in Protocol 1.
- Analytical Method: Analyze the samples by GC-MS or LC-MS to determine the concentrations of DIPP, DIPP-d4, and any hydrolysis products such as monoisopropyl phthalate (MIPP) and phthalic acid.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Microbial Degradation of DIPP (100 mg/L) over Time

Time (hours)	DIPP Concentration (mg/L)	MIPP Concentration (mg/L)	Phthalic Acid Concentration (mg/L)	% Degradation
0	100.0 ± 2.5	0.0 ± 0.0	0.0 ± 0.0	0
12	75.2 ± 3.1	15.8 ± 1.1	2.1 ± 0.3	24.8
24	42.6 ± 2.8	35.1 ± 2.5	8.9 ± 0.9	57.4
48	10.3 ± 1.5	20.4 ± 1.8	30.5 ± 2.2	89.7
72	< 1.0	5.2 ± 0.7	45.3 ± 3.1	> 99

Data are presented as mean ± standard deviation (n=3). Quantification was performed using DIPP-d4 as an internal standard.

Table 2: Abiotic Hydrolysis of DIPP (10 mg/L) at 50°C

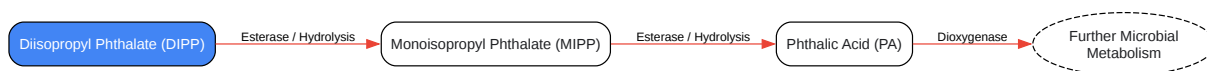
Time (hours)	DIPP Concentration (mg/L) at pH 4	DIPP Concentration (mg/L) at pH 7	DIPP Concentration (mg/L) at pH 9
0	10.0 ± 0.5	10.0 ± 0.4	10.0 ± 0.6
24	9.8 ± 0.4	9.5 ± 0.5	8.1 ± 0.7
48	9.6 ± 0.5	9.1 ± 0.4	6.5 ± 0.6
72	9.5 ± 0.4	8.7 ± 0.6	4.9 ± 0.5
96	9.3 ± 0.5	8.2 ± 0.5	3.2 ± 0.4

Data are presented as mean ± standard deviation (n=3). Quantification was performed using DIPP-d4 as an internal standard.

Degradation Pathways

The degradation of diisopropyl phthalate, whether biotic or abiotic, typically proceeds through the hydrolysis of the ester bonds.[8][9]

Proposed Degradation Pathway of Diisopropyl Phthalate



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Caption: General degradation pathway of Diisopropyl Phthalate.

In microbial degradation, esterase enzymes catalyze the initial hydrolysis steps.[3][10] The resulting phthalic acid can then be further metabolized by bacteria through ring-cleavage reactions initiated by dioxygenases, eventually leading to intermediates of central carbon metabolism.[9][11][12] Abiotic hydrolysis is influenced by pH and temperature, with the reaction being more favorable under alkaline conditions.[8][13] The use of DIPP-d4 allows for the

confirmation of this pathway by tracking the appearance of deuterated MIPP and deuterated phthalic acid.

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